N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a sulfonyl group, and an imidazolidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The initial step involves the preparation of the 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl intermediate. This can be achieved through the reduction of indanone using a suitable reducing agent like sodium borohydride.
Sulfonylation: The next step is the introduction of the methylsulfonyl group. This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Imidazolidine Ring Formation: The final step involves the cyclization to form the imidazolidine ring. This can be achieved by reacting the sulfonylated intermediate with urea under acidic conditions to form the desired imidazolidine-1-carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis process would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities. Additionally, advanced purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the indene moiety. Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide can be used to replace the sulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the sulfonyl group and the imidazolidine ring suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues, while the imidazolidine ring might fit into specific binding pockets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: shares similarities with other sulfonyl-containing imidazolidine derivatives.
This compound: can be compared to compounds like sulfonylureas, which are known for their use in diabetes treatment.
Uniqueness
What sets this compound apart is its unique combination of an indene moiety with a sulfonyl group and an imidazolidine ring. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-24(22,23)18-7-6-17(14(18)20)13(19)16-10-15(21)8-11-4-2-3-5-12(11)9-15/h2-5,21H,6-10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSPQKWIOENCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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